molecular formula C11H14N4OS B7679632 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide

2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide

Cat. No.: B7679632
M. Wt: 250.32 g/mol
InChI Key: OPJKQIRACZHXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit protein synthesis. Its anti-inflammatory and analgesic effects are believed to be due to its ability to inhibit the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It has also been shown to disrupt the cell membrane and inhibit protein synthesis in microorganisms. Additionally, it has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been found to possess antitumor activity in various cancer cell lines. However, one of the limitations of this compound is its potential toxicity. Further studies are required to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the study of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide. One potential direction is the investigation of its potential use as an anticancer agent in vivo. Another potential direction is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are required to determine its safety profile and potential side effects in vivo. Finally, the investigation of its potential use as an anti-inflammatory and analgesic agent warrants further research.

Synthesis Methods

The synthesis of 2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide involves the reaction of 2-chloro-3-nitropyrazine with potassium thioacetate, followed by the reaction of the resulting intermediate with N-propylacetamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.

Properties

IUPAC Name

2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-3-12-9(16)8-17-11-10-13-4-6-15(10)7-5-14-11/h4-7H,2-3,8H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJKQIRACZHXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=CN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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